Eupalitin

Descripción general

Descripción

It is a naturally occurring compound found in various plants, including Ipomopsis aggregata and Tephrosia spinosa . Eupalitin is recognized for its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eupalitin can be synthesized through various chemical routes. One common method involves the extraction from plant sources followed by purification. For instance, the leaves of Boerhavia diffusa are extracted using solvents like n-hexane, chloroform, ethyl acetate, and water. The dried ethyl acetate fraction is then mixed with hot methanol and stored overnight. The cold methanol is filtered, and the solid is separated and recrystallized using hot methanol to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes solvent extraction, fractionation, and purification steps to isolate this compound in significant quantities. Advanced techniques like High-Performance Thin-Layer Chromatography (HPTLC) are employed for the validation and quantification of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Eupalitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a precursor for synthesizing other flavonoid derivatives.

- Employed in studying the structure-activity relationship of flavonoids.

Biology:

- Investigated for its antioxidant properties, which help in neutralizing free radicals.

- Studied for its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Medicine:

- Demonstrated hepatoprotective effects, protecting the liver from damage caused by toxins .

- Exhibited immunomodulatory properties, influencing the immune response .

Industry:

- Utilized in the development of natural health supplements and pharmaceuticals.

- Explored for its potential use in cosmetic formulations due to its antioxidant properties .

Mecanismo De Acción

Eupalitin exerts its effects through various molecular targets and pathways. It interacts with cellular components to modulate oxidative stress, inflammation, and immune responses. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, this compound influences signaling pathways involved in inflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

Kaempferol: Exhibits anticancer and cardioprotective effects.

Eupatilin: Similar to eupalitin but with different methoxy substitutions, leading to varied pharmacological activities.

Actividad Biológica

Eupalitin, a naturally occurring flavonoid, has garnered attention for its diverse biological activities, particularly in cancer prevention and hepatoprotection. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structural Characteristics

This compound is classified as an O-methylated flavonol. Its structure has been elucidated using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance ( NMR), and carbon-13 NMR ( NMR) . This structural understanding is crucial for investigating its biological properties.

Antitumor Activity

This compound has shown promising antitumor effects, particularly against prostate cancer cells. A study conducted on PC3 prostate carcinoma cells revealed that this compound significantly inhibited cell proliferation in a concentration-dependent manner. The mechanisms identified include:

- Induction of Apoptosis : this compound treatment led to increased levels of reactive oxygen species (ROS), which triggered nuclear apoptosis. Caspase-3 activation was confirmed through immunofluorescence analysis, indicating that this compound induces an apoptotic pathway .

- Cell Cycle Arrest : Analysis showed a decrease in the percentage of cells in the G0/G1 phase and an increase in the S phase, suggesting that this compound affects cell cycle progression .

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective potential of this compound-3-O-β-D-galactopyranoside, a derivative of this compound isolated from Boerhavia diffusa. The extraction and optimization of this compound utilized a Box–Behnken design to maximize yield and efficacy . Key findings include:

- In Vitro Studies : this compound demonstrated protective effects against hepatotoxicity induced by galactosamine in HepG2 cells. The compound's effectiveness was comparable to silymarin, a well-known hepatoprotective agent .

- In Vivo Studies : In animal models, this compound-3-O-β-D-galactopyranoside exhibited antihypertensive properties when tested on rats subjected to prednisolone-induced hypertension .

Pharmacological Data

The following tables summarize key pharmacological data related to this compound and its derivatives:

Table 1: Biological Activity Summary

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis via ROS generation | |

| Hepatoprotective | Protects against GalN-induced toxicity | |

| Antihypertensive | Reduces blood pressure in hypertensive rats |

Table 2: Extraction and Yield Data for this compound-3-O-β-D-Galactopyranoside

| Parameter | Value |

|---|---|

| Yield from Boerhavia diffusa | 0.1578% w/w |

| Linearity Range | 100–5000 ng |

| Detection Limit (LOD) | 30 ng |

| Quantification Limit (LOQ) | 100 ng |

| Average Recovery % RSD | 99.78% |

Case Studies

- Prostate Cancer Study : A controlled laboratory experiment demonstrated that this compound effectively inhibited PC3 cell growth and induced apoptosis through ROS-mediated pathways. This research lays the groundwork for further exploration into this compound as a potential therapeutic agent in cancer treatment .

- Hepatoprotective Research : In a study focusing on liver protection, this compound-3-O-β-D-galactopyranoside was shown to significantly reduce hepatotoxic effects caused by carbon tetrachloride exposure in vitro and in vivo. The results suggest its potential as an alternative treatment for liver damage .

Propiedades

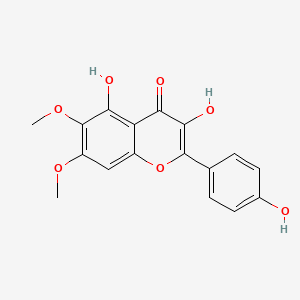

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)17(11)23-2)13(19)15(21)16(24-10)8-3-5-9(18)6-4-8/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMAWXWUGIEVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183723 | |

| Record name | Eupalitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29536-41-2 | |

| Record name | Eupalitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29536-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupalitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupalitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPALITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5KF23690D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.